molecular formula C10H11NO2 B2480870 N-Methyl-3-oxo-3-phenylpropanamide CAS No. 197852-01-0

N-Methyl-3-oxo-3-phenylpropanamide

Cat. No.: B2480870
CAS No.: 197852-01-0
M. Wt: 177.203
InChI Key: SPZJJGMSAFGCHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-3-oxo-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of a beta-lactam carbonyl compound with ammonium acetate, tetrabutylammonium bromide, and potassium carbonate in water at 30°C for 8 hours . The reaction mixture is then filtered, dried, and purified by recrystallization to obtain the desired product with a high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of large-scale reactors and optimized reaction conditions can facilitate the production of this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-Methyl-3-oxo-3-phenylpropanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-3-oxo-3-phenylpropanamide involves its interaction with molecular targets and pathways. As a ligand, it binds to metal species and forms complexes, which can influence various biochemical processes . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with transition metals is a key aspect of its activity.

Comparison with Similar Compounds

N-Methyl-3-oxo-3-phenylpropanamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to form stable complexes with transition metals, which distinguishes it from other similar compounds.

Properties

IUPAC Name

N-methyl-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZJJGMSAFGCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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